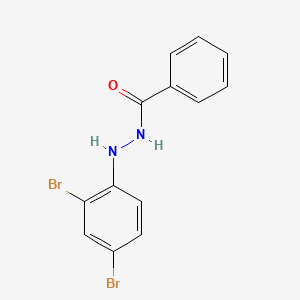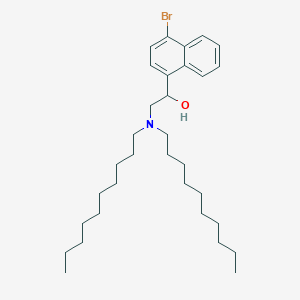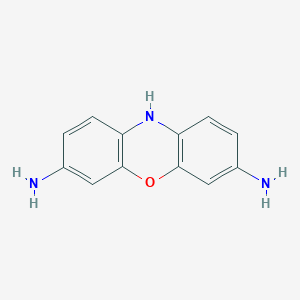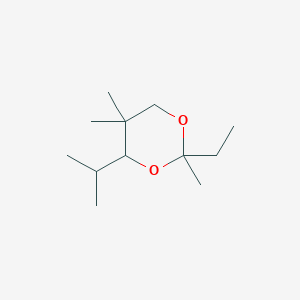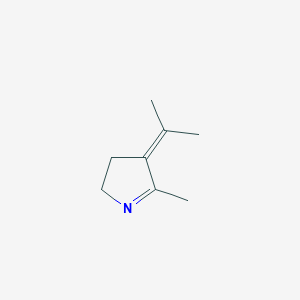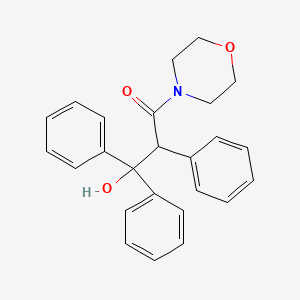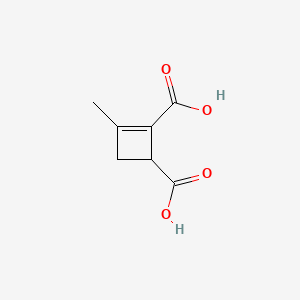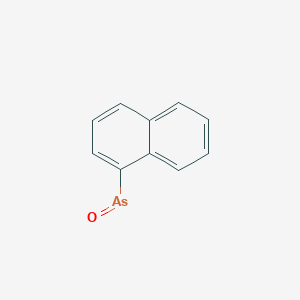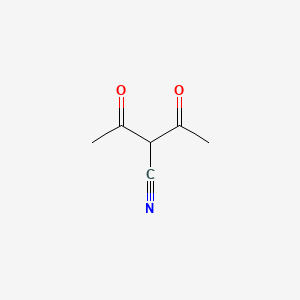![molecular formula C12H4O3 B14739631 Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione CAS No. 6053-76-5](/img/structure/B14739631.png)
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione is a complex organic compound characterized by its unique polycyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione typically involves multicomponent reactions. One common method is the electrochemical synthesis through the one-pot condensation of cyclopentane-1,3-dione, malononitrile, and aldehydes. This reaction is carried out in an undivided cell in the presence of sodium bromide as a supporting electrolyte . The reaction conditions are mild, often conducted at ambient temperature and pressure, making it an efficient and environmentally friendly process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of multicomponent reactions and electrochemical synthesis can be scaled up for industrial applications. The use of electrogenerated bases and catalysts such as rare earth perfluorooctanoates and tetrabutylammonium bromide can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Substitution reactions, particularly involving the pyran ring, can lead to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can have distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s derivatives have shown potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders such as Parkinson’s and Alzheimer’s diseases
Industry: The compound’s unique structure makes it valuable in the development of advanced materials and catalysts for industrial processes
Wirkmechanismus
The mechanism of action of Cyclopenta[3,4]pentaleno[1,6-cd]pyran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, inhibit specific proteins, and interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
Cyclopentane-1,3-dione: A simpler analog with fewer fused rings.
Pyran-1,3-dione: Another related compound with a different ring structure.
Cyclopenta[b]pyran derivatives: Compounds with similar fused ring systems but varying substituents.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a compound of significant interest in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
6053-76-5 |
|---|---|
Molekularformel |
C12H4O3 |
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
8-oxatetracyclo[8.2.1.04,12.06,11]trideca-1,3,5,10(13),11-pentaene-7,9-dione |
InChI |
InChI=1S/C12H4O3/c13-11-7-3-5-1-2-6-4-8(12(14)15-11)10(7)9(5)6/h1-4H |
InChI-Schlüssel |
GHOUWZXQZNGBHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C3C4=C2C(=C1)C=C4C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(E)-[(2-Hydroxyethyl)imino]methyl}phenyl diphenylborinate](/img/structure/B14739552.png)
